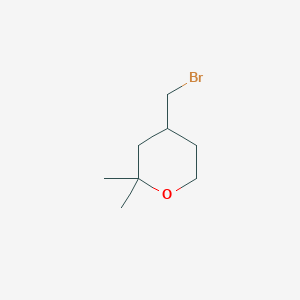![molecular formula C8H5N3O5S B2932257 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid CAS No. 799256-28-3](/img/structure/B2932257.png)
2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Determination of Sulfhydryl Groups
2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid has been used in the determination of sulfhydryl groups in biological materials. Ellman's reagent, a derivative of this compound, is notable for its application in biochemistry for measuring free thiol groups in solution (Ellman, 1959).
Fluorescent Probes for Hydrogen Sulfide
This compound forms the basis for the development of fluorescent probes targeting hydrogen sulfide (H2S) in living systems. These probes are designed to react selectively with H2S, enabling the investigation of its biological functions and roles in pathology (Pak et al., 2016); (Wang, Lv, & Guo, 2017).
Inhibitory Activity Against Enzymes
Derivatives of this compound have been synthesized as inhibitors of human alkaline phosphatase (ALP), an enzyme implicated in various physiological and pathological processes. These derivatives demonstrate significant inhibitory activity, which is valuable for therapeutic applications (Iqbal et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds, such as nitro-benzoxadiazole (nbd) compounds, have been found to enhance the tyrosine phosphorylation of the epidermal growth factor receptor (egfr) in cancer cells .
Mode of Action
Nbd compounds, which are structurally similar, bind to the dimerization domain of egfr, generating stable dimers and providing allosteric activation of the receptor . This suggests that 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid may have a similar mode of action.
Biochemical Pathways
Nbd compounds have been found to trigger downstream signaling pathways of egfr and other receptor tyrosine kinases in cancer cells . This suggests that this compound may affect similar pathways.
Result of Action
Nbd compounds have been found to enhance tyrosine phosphorylation of egfr, thereby triggering downstream signaling pathways . This suggests that this compound may have similar effects.
Analyse Biochimique
Biochemical Properties
Other NBD derivatives have been shown to interact with various enzymes and proteins . For example, 4-Nitro-2,1,3-benzoxadiazole derivatives have been used as fluorescent sigma receptor probes . These interactions can provide valuable insights into the biochemical reactions involving 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid.
Cellular Effects
Nbd derivatives have been used to study cellular processes such as glucose uptake . Given its structural similarity to these compounds, it’s possible that this compound may have similar effects on cell function.
Molecular Mechanism
Research on similar NBD compounds suggests that they can bind to specific receptors and trigger downstream signaling pathways
Propriétés
IUPAC Name |
2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O5S/c12-6(13)3-17-5-2-1-4-7(10-16-9-4)8(5)11(14)15/h1-2H,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCLGEKUBRYEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1SCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2932178.png)
![N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide](/img/structure/B2932180.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide](/img/structure/B2932181.png)

![Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2932183.png)
![2,5-dichloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2932186.png)


![N-cyclooctyl-1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2932192.png)


